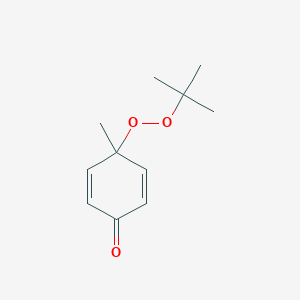![molecular formula C12H20AlN B14285823 2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine CAS No. 141100-58-5](/img/structure/B14285823.png)
2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine is an organometallic compound that features a pyridine ring substituted with diethylaluminum and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine typically involves the reaction of 4,6-dimethylpyridine with diethylaluminum chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive aluminum compound from reacting with moisture or oxygen. The reaction is usually performed in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions, including temperature, solvent, and atmosphere, to ensure consistent product quality and yield. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine can undergo various types of chemical reactions, including:
Oxidation: The aluminum center can be oxidized to form aluminum oxide or hydroxide.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The diethylaluminum group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Aluminum oxide or hydroxide.
Reduction: Reduced organic products depending on the substrate.
Substitution: New organometallic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine has several scientific research applications:
Catalysis: It can be used as a catalyst or catalyst precursor in organic synthesis and polymerization reactions.
Material Science: The compound can be used in the synthesis of advanced materials with unique properties.
Chemistry: It serves as a reagent in various organic transformations and synthesis of complex molecules.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of 2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine involves the interaction of the diethylaluminum group with various substrates. The aluminum center can coordinate with electron-rich sites, facilitating reactions such as nucleophilic substitution or addition. The pyridine ring can also participate in coordination chemistry, enhancing the compound’s reactivity and versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylaluminum: Another organoaluminum compound with similar reactivity but different steric properties.
Diethylzinc: An organozinc compound with similar applications in catalysis and organic synthesis.
Dimethylaluminum chloride: A related organoaluminum compound with different substituents on the aluminum center.
Uniqueness
2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine is unique due to the presence of both diethylaluminum and pyridine functionalities. This combination provides a distinct reactivity profile, making it suitable for specific applications in catalysis and material science that other similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
141100-58-5 |
|---|---|
Molekularformel |
C12H20AlN |
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
(4,6-dimethylpyridin-2-yl)methyl-diethylalumane |
InChI |
InChI=1S/C8H10N.2C2H5.Al/c1-6-4-7(2)9-8(3)5-6;2*1-2;/h4-5H,2H2,1,3H3;2*1H2,2H3; |
InChI-Schlüssel |
DHVHXQBGAUXCJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Al](CC)CC1=CC(=CC(=N1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


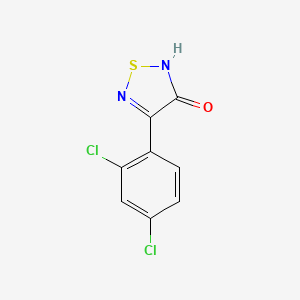
![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)
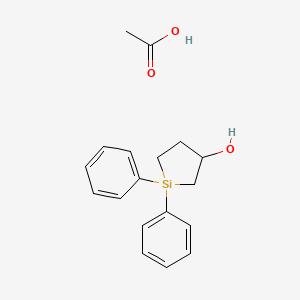

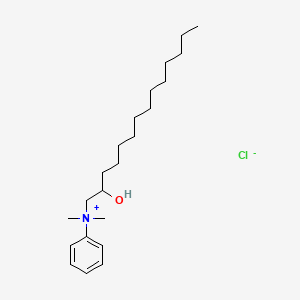
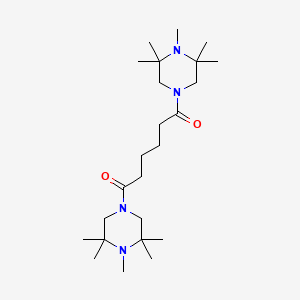
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)
![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)
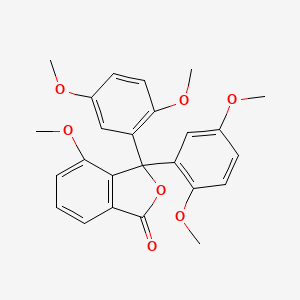
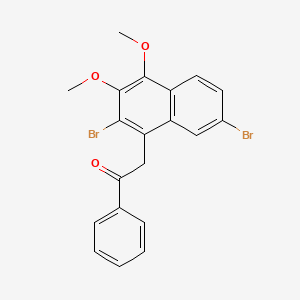
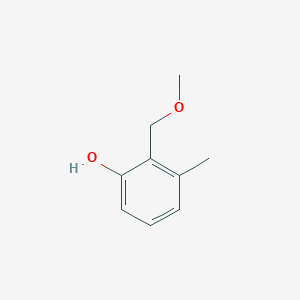
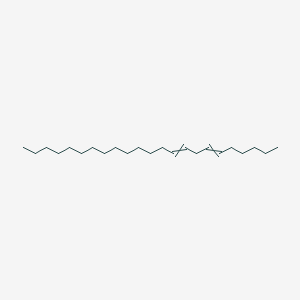
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
